molecular formula C18H34O2 B3427432 Petroselaidic acid CAS No. 593-40-8

Petroselaidic acid

Cat. No. B3427432
CAS RN: 593-40-8
M. Wt: 282.5 g/mol
InChI Key: CNVZJPUDSLNTQU-OUKQBFOZSA-N
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Description

Petroselaidic acid, also known as 6E-octadecenoic acid, is a trans isomer of petroselinic acid . It is a monounsaturated omega-12 fatty acid . The term “petroselinic” means related to, or derived from, oil of Petroselinum, parsley .


Synthesis Analysis

The trans isomer of petroselinic acid is called petroselaidic acid . In chemical analysis, petroselinic acid can be separated from other fatty acids by gas chromatography of methyl esters . Additionally, a separation of unsaturated isomers is possible by argentation thin-layer chromatography .


Molecular Structure Analysis

Petroselaidic acid has a molecular formula of C18H34O2 . It has an average mass of 282.461 Da and a monoisotopic mass of 282.255890 Da .


Physical And Chemical Properties Analysis

Petroselaidic acid is a white powder . It is insoluble in water but soluble in methanol . It has a molecular weight of 282.468 g·mol−1 .

Scientific Research Applications

Oxidation and Chemical Modification

Petroselaidic acid undergoes oxidation with neutral potassium permanganate, resulting in structurally isomeric hydroxy-ketoacids, which are of interest in chemical synthesis and analysis (Farooq & Osman, 2010). Additionally, studies on the hypohalogenation of isomeric octadecenoic acids demonstrate the preparation of chloro- and bromohydrins from petroselaidic acid, suggesting potential for chemical synthesis applications (Farooq, Osman, & Siddiqui, 2010).

Biotechnological and Industrial Applications

Petroselinic acid is utilized in the fermentation process to produce new sophorolipids, showcasing its potential in biotechnological and industrial applications. Its use has been demonstrated to yield high-purity diacetylated sophorolipid lactone, indicating its effectiveness as a substrate in fermentation processes (Delbeke et al., 2016).

Nutritional and Medicinal Research

Investigations into the fatty acid composition of various plant sources have identified petroselaidic acid as a major constituent, with implications for nutritional and medicinal research. For instance, the presence of petroselaidic acid in Durio zibethinus highlights its potential medicinal values and applications in industries (Adegoke, Jerry, & Ademola, 2019).

Biosynthesis and Genetic Research

Genetic and biosynthetic pathways of petroselinic acid have been explored, particularly in Coriandrum sativum, to understand its biosynthesis and potential for genetic engineering in other hosts. This research offers insights into fatty acid profiles and the molecular foundation for petroselinic acid biosynthesis, with implications for functional foods and the pharmaceutical industry (Yang et al., 2020).

Antimicrobial and Antipathogenic Applications

Petroselinic acid exhibits significant inhibitory effects on biofilm formation and virulence factors in pathogens like Serratia marcescens, suggesting its potential as an antipathogenic agent. This opens avenues for its application in treating infections and in pharmaceutical research (Ramanathan et al., 2018).

properties

IUPAC Name

(E)-octadec-6-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVZJPUDSLNTQU-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC/C=C/CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601009340
Record name (6E)​-6-​Octadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Petroselaidic acid

CAS RN

593-40-8, 4712-34-9
Record name trans-6-Octadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Petroselinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6E)​-6-​Octadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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